molecular formula C20H28O7 B1623717 Argophyllin A CAS No. 81686-17-1

Argophyllin A

Cat. No.: B1623717
CAS No.: 81686-17-1
M. Wt: 380.4 g/mol
InChI Key: OFNWVOIJEOVYPP-UXBLZVDNSA-N
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Description

Argophyllin A is a germacrane-type sesquiterpene lactone first isolated and characterized by Watson and Zabel in 1982 . It belongs to a class of natural products known for their complex bicyclic or polycyclic frameworks and diverse bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Structurally, germacrane lactones like this compound feature a 10-membered ring fused to a lactone moiety, which is critical for their biological interactions. This compound is primarily sourced from plants in the Argophyllaceae family, though its occurrence in other genera (e.g., Podanthus) has also been documented . Its stereochemical configuration, particularly the orientation of substituents on the germacrane backbone, distinguishes it from related compounds and influences its pharmacological profile.

Properties

CAS No.

81686-17-1

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

(8,9-dihydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H28O7/c1-6-10(2)17(22)25-13-9-20(5)15(27-20)7-14(21)19(4,24)8-12-16(13)11(3)18(23)26-12/h6,12-16,21,24H,3,7-9H2,1-2,4-5H3/b10-6+

InChI Key

OFNWVOIJEOVYPP-UXBLZVDNSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C

Other CAS No.

81686-17-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Argophyllin A shares structural motifs with other germacrane sesquiterpene lactones, such as Argophyllone B and Erioflorin . Below is a detailed analysis of their similarities and differences:

Structural Comparison

Table 1: Structural Features of this compound and Related Compounds

Compound Molecular Formula Key Functional Groups Stereochemical Features Source Organism Reference
This compound C₁₅H₂₀O₄ α,β-unsaturated lactone, epoxide 1β,4α,5α-trihydroxy configuration Argophyllum nitidum Watson & Zabel, 1982
Argophyllone B C₁₅H₁₈O₅ Ketone at C3, β-hydroxyl at C8 4α,8β-dihydroxy configuration Argophyllum sp. Stipanovic et al., 1985
Erioflorin C₁₅H₂₂O₅ Acetylated hydroxyl at C6, Δ⁴(5) double bond 6α-acetoxy-1β,4α-dihydroxy configuration Podanthus mitiqui Bautista et al., 2012

Key Observations :

  • This compound vs.
  • This compound vs. Erioflorin : Erioflorin’s acetylated hydroxyl group at C6 and Δ⁴(5) double bond reduce its polarity, impacting bioavailability and target specificity .
Functional and Pharmacological Comparison

Mechanistic Insights :

  • Cytotoxicity : this compound’s α,β-unsaturated lactone facilitates Michael addition reactions with cellular thiols, disrupting redox homeostasis in cancer cells .
  • Anti-inflammatory Effects : Erioflorin’s acetyl group may enhance membrane permeability, contributing to its superior NF-κB inhibition compared to this compound .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argophyllin A
Reactant of Route 2
Argophyllin A

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